

An In-depth Technical Guide to the Chemical Properties of Trimethylolpropane Monoallyl Ether

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trimethylolpropane monoallyl ether*

Cat. No.: *B1585248*

[Get Quote](#)

Trimethylolpropane monoallyl ether (TMPME) is a versatile chemical compound valued for its unique molecular structure, which incorporates both hydroxyl and allyl functionalities. This dual reactivity makes it a significant building block in polymer chemistry and material science. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

TMPME is a colorless to pale yellow, low-viscosity liquid at room temperature.^[1] It is soluble in organic solvents, a property that makes it a useful reactive diluent in various formulations.^[1] Key physical and chemical properties are summarized in the table below.

Property	Value	Source
Chemical Formula	C9H18O3	[1]
Molecular Weight	174.24 g/mol	[1]
CAS Number	682-11-1	[1]
Appearance	Clear, colorless to pale yellow, viscous liquid	[1] [2]
Boiling Point	160 °C at 33 mm Hg	[2]
Density	1.01 g/mL at 25 °C	[2]
Refractive Index (n _{20/D})	1.467	[2]
Hydroxyl Number	640 mg KOH/g	[3]
Viscosity at 20°C	170 mPas	[3]
Water Content	0.05%	[3]

Molecular Structure and Reactivity

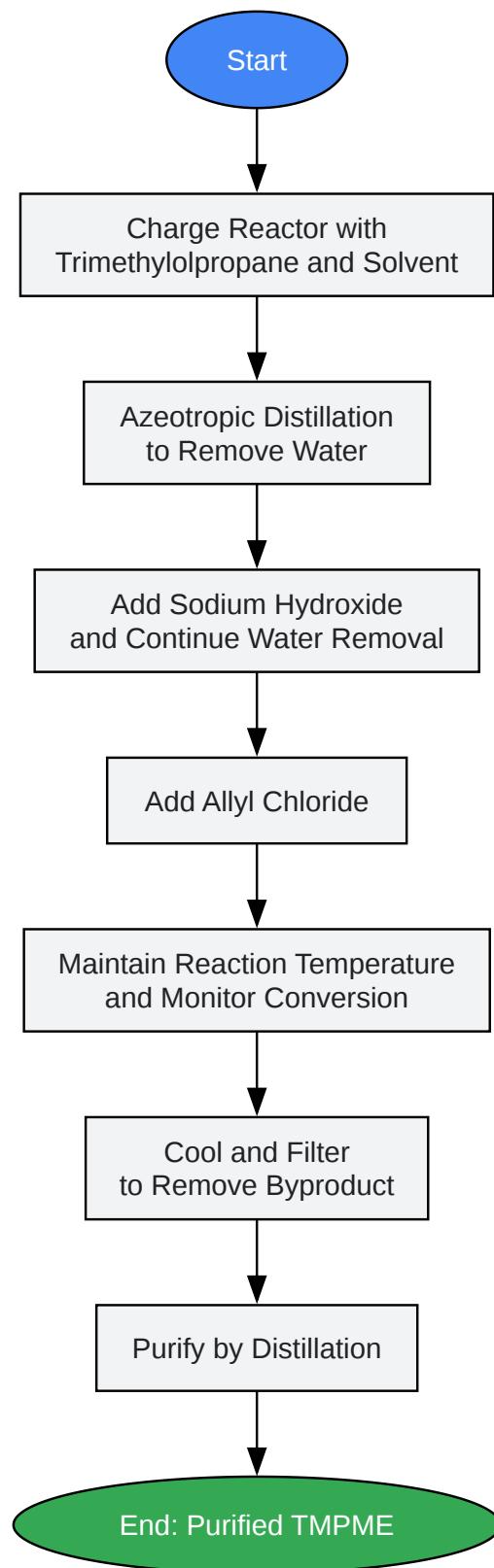
The chemical name for TMPME is 2-ethyl-2-[(2-propenyl)oxy)methyl]-1,3-propanediol.[\[4\]](#) Its structure is characterized by a neopentyl core, one allyl ether group, and two primary hydroxyl groups.[\[4\]](#) This unique combination of functional groups allows for a variety of chemical transformations.

- **Hydroxyl Groups:** The two primary hydroxyl groups can participate in esterification and urethane formation reactions.[\[4\]](#) This reactivity is crucial for incorporating TMPME into polyester and polyurethane backbones.[\[4\]](#)
- **Allyl Group:** The allyl group provides a site for addition reactions, most notably polymerization and thiol-ene reactions.[\[4\]](#) This functionality is key for crosslinking polymer chains, which can enhance mechanical properties and thermal stability.[\[1\]](#)[\[4\]](#)

This dual functionality makes TMPME a valuable intermediate for creating complex polymer architectures.[\[4\]](#)

Synthesis of Trimethylolpropane Monoallyl Ether

The most established and industrially significant method for synthesizing TMPME is a variation of the Williamson ether synthesis.^[4] This process involves two main steps:

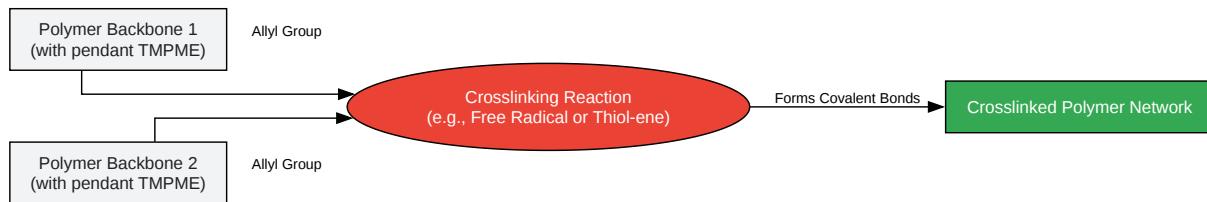

- Formation of an Alkali Metal Salt: Trimethylolpropane is reacted with a strong alkali metal hydroxide, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).^[4] This reaction is typically carried out in a solvent like butyl ether, which also acts as an azeotropic agent to remove the water formed during the reaction.^[4] The deprotonation of one of the hydroxyl groups on trimethylolpropane forms the corresponding alkali metal salt, which is a more potent nucleophile.^[4]
- Reaction with an Allyl Halide: The trimethylolpropane alkali metal salt is then reacted with an allyl halide (e.g., allyl chloride or allyl bromide) to form the monoallyl ether.^[4] This method is favored for its efficiency and the ability to control the reaction to favor mono-etherification.^[4]

Caption: Williamson ether synthesis of TMPME.

Experimental Protocols

- Materials: Trimethylolpropane, sodium hydroxide, allyl chloride, and a suitable solvent (e.g., butyl ether).
- Procedure:
 - Charge a reactor with trimethylolpropane and the solvent.
 - Heat the mixture and begin azeotropic distillation to remove any residual water.
 - Gradually add sodium hydroxide to the reactor while continuing to remove the water of reaction.
 - Once the formation of the sodium salt of trimethylolpropane is complete (indicated by the cessation of water removal), begin the addition of allyl chloride.
 - Maintain the reaction temperature until the conversion to **trimethylolpropane monoallyl ether** is complete, as monitored by a suitable analytical technique (e.g., gas chromatography).

- Cool the reaction mixture and filter to remove the sodium chloride byproduct.
- Purify the resulting product, typically by distillation under reduced pressure.


[Click to download full resolution via product page](#)

Caption: General experimental workflow for TMPME synthesis.

Applications in Research and Development

TMPME is a key monomer and crosslinking agent in various fields of polymer and materials science.^[4]

- **Polymer Chemistry:** It is extensively used in the synthesis of polyesters, polyurethanes, and acrylic resins.^[4] In polyurethane systems, it can enhance flexibility and adhesion.^[4] The presence of the allyl group allows for subsequent crosslinking via free-radical or thiol-ene mechanisms.^[4]
- **Coatings and Resins:** A primary application of TMPME is in the coatings industry, particularly for automotive finishes and UV-curable coatings.^[4] It acts as a reactive diluent and crosslinking agent.^[4]
- **Silicone Chemistry:** TMPME facilitates the formation of organosilicon networks by acting as a bridge between silicone and organic compounds.^{[3][4]}
- **Advanced Materials:** Research is ongoing to explore the use of TMPME in the development of advanced materials such as ion-exchange resins and biodegradable polymers.^{[2][4]} It is considered for the synthesis of aliphatic polycarbonates, which are an important class of biodegradable polymers for biomedical applications.^[2]

[Click to download full resolution via product page](#)

Caption: Role of TMPME as a crosslinking agent.

Safety and Handling

TMPME is classified as an irritant, causing skin, eye, and respiratory tract irritation.[5] It may also cause digestive tract irritation if ingested.[5] The toxicological properties have not been fully investigated.[5] It is light-sensitive and should be stored in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like oxidizing agents.[3][5] When drums are opened and the product is exposed to oxygen, peroxides can form; sealing the container under an inert gas like nitrogen can reduce this formation.[3] For detailed safety information, the Safety Data Sheet (SDS) should always be consulted.[3]

Conclusion

Trimethylolpropane monoallyl ether is a multifunctional monomer with significant utility in polymer and material science. Its unique structure, combining both hydroxyl and allyl functionalities, allows for its use as a building block in various polymer backbones and as an effective crosslinking agent. Its role in the development of high-performance coatings, resins, and advanced biodegradable materials underscores its importance in both industrial and research settings. Proper handling and storage procedures are essential to ensure its safe use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 682-11-1: Trimethylolpropane monoallyl ether [cymitquimica.com]
- 2. TRIMETHYLOLPROPANE MONOALLYL ETHER | 682-11-1 [chemicalbook.com]
- 3. perstorp.com [perstorp.com]
- 4. Trimethylolpropane monoallyl ether | 682-11-1 | Benchchem [benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Trimethylolpropane Monoallyl Ether]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1585248#trimethylolpropane-monoallyl-ether-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com